2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

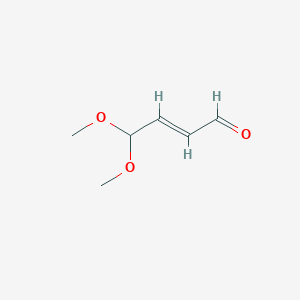

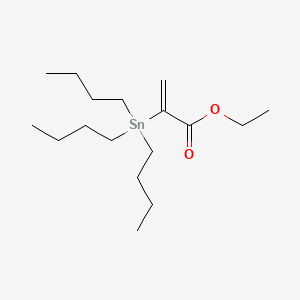

“2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester” is a chemical compound with the molecular formula C17H34O2Sn . It is also known as ethyl 2-tributylstannylacrylate. This compound is a member of the family of atypical acrylates.

Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester” is complex due to the presence of the tributylstannyl group. The exact 3D structure may require computational chemistry techniques for accurate determination .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester” include a molecular weight of 389.2 g/mol. Other properties such as polarity, solubility, and stability would need to be determined experimentally or through further literature research .科学研究应用

Palladium-Catalyzed Synthesis Applications

A notable application is in the palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives, where this compound serves as a precursor. Indoles with ester functionality at the 3-position are prepared from 2-(2-nitrophenyl)propenoic acid derivatives through palladium-catalyzed reductive N-heteroannulation, utilizing carbon monoxide as the reducing agent. The starting materials for these syntheses include the Stille coupling of 2-halo-1-nitrobenzenes with ethyl 2-(tributylstannyl)-2-propenoate. This methodology allows for the creation of indole derivatives with potential applications in medicinal chemistry and material science (Söderberg et al., 2008).

Reaction with Organotin Phenoxides

The reactivity of different tributyltin phenoxides with ethyl propiolate in the presence of tin(IV) chloride and triethylamine leads to derivatives of 3-phenoxyacrylic acid ethyl ester. This process showcases the compound's role in synthesizing complex organic molecules, potentially useful in creating polymers or other organic materials with specific functional properties (Kinart & Kinart, 2007).

Stannyl Radical-Mediated Cleavage

Another application is in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This method represents a mild methodology for removing the synthetically useful sulfone moiety, showcasing the versatility of ethyl 2-(tributylstannyl)-2-propenoate in facilitating reactions that yield fluorinated organic compounds, which are of interest in pharmaceuticals and agrochemicals (Wnuk et al., 2000).

Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate

The synthesis of ethyl-2-(p-ethoxyphenyl) propenoate from phenetole through a series of reactions including Friedel-Crafts and Wittig G reactions. This compound is an intermediate for synthesizing cycloprothrin, showcasing its utility in developing new pesticides. This example highlights the chemical's role in synthesizing intermediates for broader industrial applications (Jianquan, 2007).

Microwave Assisted Synthesis

It is also used in the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, a compound potentially useful for introducing metal coordination sites into polyacrylates. This synthesis method underlines the importance of this compound in facilitating efficient and innovative synthetic routes, leading to materials with potential applications in catalysis and material science (Heintz et al., 2017).

属性

IUPAC Name |

ethyl 2-tributylstannylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUCFACQOVDFMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448615 |

Source

|

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

CAS RN |

123706-82-1 |

Source

|

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)